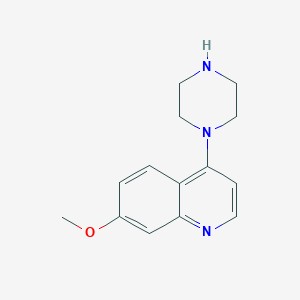

7-Methoxy-4-(piperazin-1-yl)quinoline

Description

Overview of Quinoline (B57606) as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent feature in a vast number of natural and synthetic bioactive compounds. nih.govnih.gov Its status as a "privileged structure" stems from its ability to interact with a wide array of biological targets, leading to a broad range of pharmacological activities. nih.gov The rigid, planar nature of the quinoline ring system, combined with its capacity for various chemical modifications, allows for the fine-tuning of its biological effects. globalresearchonline.net

Historically, the significance of the quinoline core was cemented by the discovery of quinine, an antimalarial alkaloid. This discovery spurred the development of numerous synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, which feature the quinoline scaffold. Beyond its role in combating malaria, quinoline derivatives have demonstrated a remarkable diversity of therapeutic applications, including:

Anticancer Activity: Many quinoline-based compounds have been investigated as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization. globalresearchonline.net

Antimicrobial Properties: The quinoline framework is integral to a class of antibiotics known as quinolones, which inhibit bacterial DNA gyrase.

Anti-inflammatory Effects: Certain quinoline derivatives have shown potential as anti-inflammatory agents.

Antiviral and Antifungal Activities: The versatility of the quinoline scaffold has also been exploited in the development of antiviral and antifungal compounds.

The continued exploration of quinoline derivatives in medicinal chemistry underscores its enduring importance as a foundational structure for the design of new drugs. nih.gov

Role of Piperazine (B1678402) as a Versatile Scaffold in Pharmaceutical Agents

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple scaffold is a common building block in medicinal chemistry, prized for its physicochemical properties and its ability to serve as a versatile linker or pharmacophore. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the modulation of a compound's solubility, basicity, and pharmacokinetic profile.

The piperazine ring is found in a wide range of approved drugs, highlighting its broad therapeutic utility. Some of the key pharmacological roles of piperazine-containing compounds include:

Antipsychotic and Antidepressant Agents: Many drugs used to treat central nervous system disorders, such as olanzapine (B1677200) and trazodone, incorporate a piperazine moiety.

Antihistamines: The piperazine ring is a common feature in H1 receptor antagonists like cetirizine (B192768) and hydroxyzine.

Anticancer Drugs: Imatinib, a tyrosine kinase inhibitor used in cancer therapy, contains a piperazine ring that is crucial for its activity. nih.gov

Anthelmintic and Antiviral Agents: The piperazine scaffold has also been utilized in the development of drugs to treat parasitic and viral infections.

The flexibility of the piperazine ring and the ease with which it can be functionalized make it an invaluable tool for medicinal chemists seeking to optimize the properties of drug candidates. nih.gov

Rationale for the Hybridization of Quinoline and Piperazine Moieties

The combination of the quinoline and piperazine scaffolds into a single molecular entity is a well-established strategy in drug design. This molecular hybridization aims to leverage the distinct properties of each moiety to create compounds with potentially synergistic or novel biological activities. The piperazine ring often acts as a linker, connecting the quinoline core to other functional groups, or it can serve as a pharmacophore in its own right.

The rationale for this hybridization is multifaceted:

Modulation of Physicochemical Properties: The introduction of a piperazine ring can significantly alter the solubility and lipophilicity of a quinoline-based compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Target Binding: The piperazine moiety can provide additional points of interaction with a biological target, potentially leading to increased potency and selectivity.

Access to Novel Chemical Space: Combining these two scaffolds allows for the creation of a diverse library of compounds with unique three-dimensional structures, increasing the probability of identifying novel drug candidates.

Multi-target Activity: In some cases, the quinoline and piperazine components may interact with different biological targets, leading to a multi-target drug that could be beneficial in treating complex diseases.

Numerous studies have demonstrated the successful application of this strategy, resulting in the development of potent anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Contextualizing 7-Methoxy-4-(piperazin-1-yl)quinoline within Quinoline-Piperazine Derivatives

The compound This compound is a specific example of a quinoline-piperazine hybrid. Its structure features a piperazine ring attached at the 4-position of the quinoline core, and a methoxy (B1213986) group (-OCH3) at the 7-position. Each of these structural features is known to influence the biological activity of quinoline derivatives.

The 4-(Piperazin-1-yl) Substituent: The attachment of a piperazine ring at the 4-position of the quinoline is a common motif in many biologically active compounds. This substitution pattern is found in numerous molecules designed as anticancer and antimicrobial agents. nih.gov

The 7-Methoxy Group: The presence of a methoxy group at the 7-position of the quinoline ring has been shown in various studies to be advantageous for certain biological activities. For instance, in the context of anticancer drug design, a 7-methoxy substituent has been associated with improved antitumor activity in some quinoline-based compounds. mdpi.com

While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, its structural components suggest it is a compound of interest within medicinal chemistry. It serves as a valuable chemical intermediate and a scaffold for the synthesis of more complex molecules. The combination of the established 4-(piperazin-1-yl)quinoline core with a potentially activity-enhancing 7-methoxy group places this compound within a class of molecules with significant potential for further investigation and development as therapeutic agents.

Below is a table summarizing the key chemical information for the subject compound and its constituent scaffolds.

| Compound Name | Chemical Structure | Key Features |

| Quinoline | A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. | Privileged scaffold in drug discovery with a wide range of pharmacological activities. |

| Piperazine | A six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. | Versatile scaffold and linker used to modulate physicochemical properties and enhance biological activity. |

| This compound | A quinoline ring substituted with a piperazine at the 4-position and a methoxy group at the 7-position. | A hybrid molecule combining the features of both quinoline and piperazine scaffolds. |

Properties

IUPAC Name |

7-methoxy-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPJUHDMCQLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589211 | |

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-97-5 | |

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxy 4 Piperazin 1 Yl Quinoline and Analogous Structures

General Synthetic Strategies for Quinoline (B57606) Derivatives

The construction of the fundamental quinoline ring system is a well-established area of organic synthesis, with several classic name reactions forming the bedrock of available methodologies. nih.gov These strategies typically involve the condensation and cyclization of aniline-based precursors. frontiersin.org

Prominent classical synthesis protocols include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. nih.gov

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid to react with anilines. nih.gov

Friedländer Synthesis: This strategy involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) in the presence of an acid or base catalyst. nih.govorganic-chemistry.org

Gould-Jacobs Reaction: This pathway begins with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative, which can be further modified. nih.gov

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones). nih.gov

Beyond these foundational methods, modern organic chemistry has introduced transition-metal-catalyzed reactions and other novel approaches to construct and functionalize the quinoline scaffold, often providing higher yields and greater functional group tolerance. nih.govmdpi.com

Incorporation of the Piperazine (B1678402) Moiety into Quinoline Scaffolds

The introduction of a piperazine ring onto a pre-formed quinoline scaffold is a key step in the synthesis of many quinoline-piperazine hybrids. researchgate.net The most common and effective strategy for this transformation is nucleophilic aromatic substitution (SNAr).

This reaction is particularly efficient when a good leaving group, such as a halogen (typically chlorine), is present at an activated position of the quinoline ring. The C4 position of the quinoline nucleus is electronically susceptible to nucleophilic attack. Therefore, a precursor like 4-chloroquinoline (B167314) readily reacts with piperazine. In this reaction, the nitrogen atom of the piperazine acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This approach is widely used in the synthesis of compounds like the antimalarial agent piperaquine, which features a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) core. researchgate.net While attachment at other positions, such as C2, is possible, the C4 position is frequently targeted for this type of functionalization. researchgate.net

Specific Approaches for the Synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline

The most direct and widely employed synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor. The logical starting materials are 4-chloro-7-methoxyquinoline (B1631688) and piperazine.

This reaction leverages the principles discussed in the previous section, where the electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for nucleophilic attack by the secondary amine of the piperazine ring.

The successful synthesis of 4-substituted quinoline-piperazine compounds relies on carefully controlled reaction conditions. Drawing from established procedures for analogous compounds like 7-chloro-4-(piperazin-1-yl)-quinoline, a typical synthesis would involve the following: google.com

Reagents: 4-chloro-7-methoxyquinoline serves as the electrophile, and an excess of piperazine is used as the nucleophile. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and also acts as a base to neutralize the hydrochloric acid generated during the reaction. google.com

Solvent: A polar protic solvent such as isopropanol (B130326) or methanol (B129727) is often used to facilitate the dissolution of the reactants. google.com

Temperature: The reaction mixture is typically heated to reflux for several hours to ensure the reaction proceeds to completion. google.com

Base: In some protocols, an additional inorganic base like potassium carbonate may be added to scavenge the acid by-product, although the excess piperazine often makes this unnecessary. google.com

A summary of typical reaction parameters is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Electrophile | 4-chloro-7-methoxyquinoline | Quinoline precursor with a leaving group at C4. |

| Nucleophile | Piperazine (excess, >3 eq.) | Introduces the piperazine moiety and acts as a base. |

| Solvent | Isopropanol, Methanol, or Ethanol (B145695) | Dissolves reactants and facilitates the reaction. |

| Temperature | Reflux | Provides energy to overcome the activation barrier. |

| Duration | 5+ hours | Ensures the reaction proceeds to completion. |

Following the reaction, a series of work-up and purification steps are necessary to isolate the pure this compound.

Initial Work-up: The reaction mixture is typically cooled, which may cause the precipitation of piperazine hydrochloride. The solvent is often removed under vacuum. google.com

Extraction: The resulting residue is partitioned between an organic solvent (like dichloromethane (B109758) or chloroform) and an aqueous solution of a base (like sodium carbonate) to neutralize any remaining acid and separate the desired product into the organic layer. google.com

Purification: The crude product obtained after evaporating the organic solvent can be purified by several methods. Recrystallization from a suitable solvent, such as isopropanol, is a common technique. google.com For higher purity, silica (B1680970) gel column chromatography is often employed, using a solvent system like dichloromethane/methanol to elute the final compound. google.com

Yields for analogous reactions, such as the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, are often reported in the range of 80-86%, indicating that this is an efficient transformation. google.com Optimization can be achieved by carefully controlling the stoichiometry of the reactants, reaction time, and temperature.

Green Chemistry Principles in the Synthesis of Quinoline-Piperazine Hybrids

Traditional synthetic methods for quinoline derivatives can involve hazardous chemicals, high temperatures, and long reaction times, which have environmental and economic drawbacks. nih.gov Consequently, significant effort has been directed towards developing greener synthetic routes. These principles are applicable to the synthesis of quinoline-piperazine hybrids.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like ethanol or water reduces waste and toxicity. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation have been employed to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

Catalysis: The use of efficient and recyclable catalysts, such as p-toluenesulfonic acid or para-sulfonic acid calix researchgate.netarene, can minimize waste and improve atom economy. researchgate.net

One-Pot Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates reduces solvent usage, waste generation, and operational time. researchgate.net These one-pot strategies are being increasingly applied to revolutionize the synthesis of quinoline derivatives. researchgate.net

By integrating these sustainable chemistry principles, the synthesis of complex molecules like this compound can be made more efficient and environmentally friendly. researchgate.net

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

The robust nature of the nucleophilic aromatic substitution reaction used to connect the quinoline and piperazine moieties makes it highly suitable for parallel synthesis and combinatorial chemistry. These techniques are invaluable in drug discovery for rapidly generating large libraries of structurally related compounds for biological screening. nih.gov

In this context, a library of this compound derivatives could be created by reacting a common precursor, 4-chloro-7-methoxyquinoline, with a diverse collection of substituted piperazines. Alternatively, a single piperazine could be reacted with an array of different 4-chloroquinoline precursors bearing various substituents on the benzene (B151609) portion of the ring. nih.gov

This process is often automated using multi-well plates, where each well hosts a unique combination of reactants. This high-throughput approach allows for the efficient exploration of the chemical space around the quinoline-piperazine scaffold, facilitating the identification of compounds with optimized properties. The synthesis of libraries of piperazine-tethered compounds has been successfully used to identify molecules with specific biological activities. mdpi.com

Medicinal Chemistry and Biological Activities of 7 Methoxy 4 Piperazin 1 Yl Quinoline Analogs

Anticancer and Antiproliferative Activities

Derivatives built upon the 4-(piperazin-1-yl)quinoline core have demonstrated considerable efficacy as antiproliferative agents. Their activity stems from the strategic combination of the quinoline (B57606) ring system with a piperazine (B1678402) moiety, a common feature in many biologically active compounds. This structural framework allows for diverse chemical modifications, leading to the generation of analogs with enhanced potency and selectivity against cancer cells.

Analogs of 7-Methoxy-4-(piperazin-1-yl)quinoline have shown a broad spectrum of cytotoxic activity against numerous human cancer cell lines. For instance, a series of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were tested for their in vitro anticancer effects on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov Among these, compound 4q (2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone) emerged as particularly potent, with IC₅₀ values of 6.502 µM against MCF-7 cells and 11.751 µM against PC3 cells. nih.gov This activity was comparable to the standard chemotherapeutic drug doxorubicin. nih.gov

Similarly, other studies have highlighted the anticancer potential of quinoline derivatives. A series of 4-anilino-quinoline amide derivatives were evaluated against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and MCF-7 cell lines, with some compounds showing significant cytotoxic effects. asianpubs.org The versatility of the quinoline scaffold is further demonstrated by the development of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds, which exhibited potent activity against the UO-31 renal cell carcinoma line. unipa.it

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q ) | MCF-7 (Breast) | 6.502 | nih.gov |

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q ) | PC3 (Prostate) | 11.751 | nih.gov |

| Doxorubicin (Reference) | MCF-7 (Breast) | 6.774 | nih.gov |

| Doxorubicin (Reference) | PC3 (Prostate) | 7.7316 | nih.gov |

| Compound 5g (a 4-anilino-quinoline amide derivative) | HepG2 (Liver) | 2.09 (µg/mL) | asianpubs.org |

| Compound 5g (a 4-anilino-quinoline amide derivative) | MCF-7 (Breast) | 4.63 (µg/mL) | asianpubs.org |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ) | Various | 0.0019 - 0.0032 | nih.gov |

The anticancer effects of this compound analogs are mediated through their interaction with several key oncological pathways. These compounds can induce cancer cell death and inhibit proliferation by targeting critical cellular machinery and signaling cascades.

One of the primary mechanisms of action for certain quinoline-based anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net Microtubules are essential for cell division, and agents that interfere with their function can arrest the cell cycle and induce apoptosis. researchgate.net

A notable example is 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) , which demonstrated potent inhibition of tubulin assembly with an IC₅₀ value of 0.77 µM. nih.gov This compound was found to compete for the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and disruption of microtubule formation. nih.govnih.gov The methoxy (B1213986) group on the quinoline ring appears to play a crucial role, forming a hydrogen bond with the key amino acid Cys241 at the colchicine (B1669291) site, which enhances its binding affinity and inhibitory activity. nih.gov

Autophagy is a cellular degradation process that can either promote cell survival or cell death depending on the context. nih.govnih.gov In established cancers, autophagy often helps tumor cells survive under stressful conditions. nih.gov Therefore, inhibiting this pathway is a viable strategy for cancer therapy.

The 4-aminoquinoline (B48711) scaffold, a core component of the compounds , is present in chloroquine (B1663885) (CQ), a well-known inhibitor of autophagy. nih.gov CQ and its analogs function as lysosomotropic agents, accumulating in lysosomes and raising their internal pH, which in turn inhibits the degradation of autophagosomes. nih.gov This disruption of the final step of autophagy can enhance the efficacy of other cancer therapies. While direct studies on this compound's effect on autophagy are less common, the structural similarity to known autophagy inhibitors suggests that modulation of this pathway may contribute to its anticancer profile.

Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. mdpi.comfrontiersin.org The quinoline scaffold is a key feature in many approved and investigational RTK inhibitors. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. bohrium.comresearchgate.netsemanticscholar.org Analogs of 4-(piperazin-1-yl)quinoline have been specifically designed as VEGFR-2 inhibitors. Aboul-Enein et al. synthesized 7-Chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, with the most promising compound exhibiting a VEGFR-2 IC₅₀ of 1.38 µM. nih.govnih.gov Docking studies confirmed that this compound binds to the ATP-binding site of VEGFR-2 in a manner similar to other known inhibitors like lenvatinib. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another RTK that is often overexpressed in various cancers, including non-small cell lung cancer and breast cancer. researchgate.netnih.gov The 4-anilinoquinoline structure is a bio-isostere of the 4-anilinoquinazoline (B1210976) core found in approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. asianpubs.orgnih.gov This has spurred the development of 4-anilinoquinoline-3-carbonitrile (B11863878) and 4-anilinoquinoline-3-carboxamide derivatives as potent EGFR kinase inhibitors. nih.gov

c-Met Inhibition: The c-Met receptor and its ligand, Hepatocyte Growth Factor (HGF), play significant roles in tumor development, invasion, and metastasis. nih.govnih.gov Quinoline-based inhibitors are prominent in targeting this pathway, with cabozantinib (B823) and foretinib (B612053) serving as key examples. nih.gov Research has led to the identification of highly potent 3,5,7-trisubstituted quinolines as c-Met inhibitors, with some compounds showing IC₅₀ values of less than 1.0 nM. nih.gov

| Target Kinase | Compound Series | Key Findings | Reference |

|---|---|---|---|

| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Compound 4q showed a VEGFR-2 IC₅₀ of 1.38 µM, comparable to sorafenib (B1663141) (0.33 µM). | nih.govnih.gov |

| EGFR | 4-anilinoquinoline-3-carbonitrile derivatives | Compound 44 exhibited an EGFR IC₅₀ of 7.5 nM. | nih.gov |

| c-Met | 3,5,7-trisubstituted quinolines | Compound 21b was identified as a potent and highly selective c-Met inhibitor. | nih.gov |

| EGFR/HER2 | 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives | Compounds 12 and 14 significantly inhibited both kinases. | chemmethod.com |

A modern strategy in drug discovery involves molecular hybridization, which combines two or more pharmacophores (structural units with biological activity) into a single molecule. unipa.itnih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially novel mechanisms of action.

The 4-piperazinylquinoline scaffold has been successfully utilized in such hybrid designs. Researchers have combined this core with urea/thiourea scaffolds to develop a new series of derivatives with enhanced antiproliferative activity against human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). nih.govnih.gov One of the most promising compounds from this series, Compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide), demonstrated significantly higher cytotoxicity in cancer cells compared to non-cancer cells and was found to compromise the plasma membrane integrity of cancer cells. nih.govnih.govresearchgate.net This hybrid approach highlights a rational design strategy for developing more selective and effective anticancer agents based on the this compound framework.

Mechanisms of Action in Oncological Pathways

Antimalarial Activities

The quinoline scaffold is a cornerstone in the history and development of antimalarial chemotherapy. Analogs of this compound are part of a broad class of compounds investigated for their potential to combat Plasmodium parasites, the causative agents of malaria. Research into these molecules has revealed significant activity against various stages of the parasite life cycle and efficacy against strains that have developed resistance to frontline therapies.

A critical measure of a potential antimalarial drug is its ability to act on parasite strains that are resistant to existing therapies, such as chloroquine (CQ) and artemisinin (B1665778). Numerous analogs of the this compound scaffold have demonstrated potent activity against both drug-sensitive and multidrug-resistant Plasmodium falciparum strains.

For instance, hybrid molecules combining the 4-aminoquinoline structure with a pyrimidine (B1678525) moiety via a piperazine linker have shown significant potency, with most compounds displaying 50% inhibitory concentration (IC₅₀) values below 1 µM against both CQ-sensitive and CQ-resistant P. falciparum strains. nih.gov Certain derivatives containing N-methyl or N-ethyl piperazine moieties were found to be 6 to 26 times more effective against CQ-resistant strains when compared directly to chloroquine. nih.gov

Further modifications to the quinoline core, such as the introduction of a 6-chloro group alongside the 7-methoxy substituent, have yielded 4(1H)-quinolones with low nanomolar 50% effective concentration (EC₅₀) values against the CQ-resistant W2 strain and the atovaquone-resistant TM90-C2B strain. researchgate.net Similarly, novel quinolinepiperazinyl-aryltetrazole derivatives have shown promising activity, with IC₅₀ values below 10 µM against the CQ-resistant PfINDO strain. scispace.com Two lead compounds in this series exhibited potent IC₅₀ values of 1.79 µM and 2.25 µM, respectively, and one demonstrated activity against the early-ring stages of an artemisinin-resistant strain. scispace.com Other novel 4-aminoquinoline derivatives have also proven effective against the CQ-resistant W2 clone and multidrug-resistant parasite isolates, with IC₅₀ values ranging from 5.52 to 89.8 nM. nih.gov

In Vitro Antimalarial Activity of Quinoline Analogs

| Compound Class | Plasmodium Strain(s) | Activity Metric | Reported Potency | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrids | CQ-sensitive & CQ-resistant P. falciparum | IC₅₀ | < 1 µM | nih.gov |

| 6-Chloro-7-methoxy-4(1H)-quinolones | W2 (CQ-R), TM90-C2B (Atovaquone-R) | EC₅₀ | Low nanomolar | researchgate.net |

| Quinolinepiperazinyl-aryltetrazoles | PfINDO (CQ-R) | IC₅₀ | 1.79 - 2.25 µM | scispace.com |

| Novel 4-aminoquinoline derivatives | W2 (CQ-R), Multidrug-resistant isolates | IC₅₀ | 5.52 - 89.8 nM | nih.gov |

| N,N-bis(7-chloroquinolin-4-yl) diamines | P. falciparum | IC₅₀ | 1 - 100 nM | mdpi.com |

The antimalarial effect of this compound and its analogs stems from their ability to interfere with critical biochemical processes within the parasite. The primary mechanisms of action identified for the broader quinoline class are the inhibition of the Plasmodium cytochrome bc1 complex and the disruption of heme detoxification through the inhibition of β-hematin formation. nih.govnih.gov

The cytochrome bc1 complex (Complex III) is a vital component of the parasite's mitochondrial electron transport chain, which is essential for processes like pyrimidine biosynthesis. nih.gov Inhibition of this complex disrupts the parasite's energy metabolism and essential biosynthetic pathways. Several quinolone derivatives have been identified as potent inhibitors of the Plasmodium cytochrome bc1 complex.

Notably, analogs such as 6-chloro-7-methoxy-4(1H)-quinolones have been shown to selectively inhibit the parasite's cytochrome bc1 complex over the mammalian equivalent. researchgate.net The 4(1H)-quinolone scaffold is versatile, capable of binding to either the ubiquinol (B23937) oxidation (Qo) site or the ubiquinone reduction (Qi) site of cytochrome b, a key component of the complex. researchgate.net Subtle chemical modifications to the quinolone structure can dictate this site selectivity. For example, research on endochin-like quinolones (ELQs) revealed that substituents at the 7-position can favor inhibition of the Qo site, which is the target of the clinical drug atovaquone (B601224). researchgate.net Conversely, other analogs, such as ELQ-300, act as preferential Qi site inhibitors, providing a potential avenue to circumvent atovaquone resistance. researchgate.net

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its acidic food vacuole. This process releases toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov The parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin, which is biochemically identical to β-hematin. researchgate.net Quinoline-based antimalarials, including this compound analogs, are thought to exert their primary antimalarial effect by disrupting this detoxification process. nih.govnih.gov

These compounds accumulate in the parasite's food vacuole and are believed to inhibit β-hematin formation by forming a complex with free heme. researchgate.net This interaction, often involving π-π stacking between the quinoline ring and the porphyrin ring of heme, prevents the heme molecules from being incorporated into the growing hemozoin crystal. The resulting buildup of toxic, soluble heme leads to oxidative stress and damage to parasite membranes, ultimately causing cell death. nih.govresearchgate.net The ability to inhibit β-hematin formation is a hallmark of many clinically effective quinoline drugs, and various N,N-bis(7-chloroquinolin-4-yl) derivatives have been shown to be potent inhibitors of this process, with IC₅₀ values in the 5–20 μM range. mdpi.com

Dihydropteroate synthase is a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum, which is essential for the synthesis of nucleic acids. This enzyme is the target of sulfadoxine, an antimalarial drug from the sulfonamide class. However, the primary and most well-documented mechanisms of action for quinoline-based antimalarials, including this compound and its analogs, involve inhibition of heme polymerization and the cytochrome bc1 complex. nih.govnih.gov Based on available scientific literature, direct inhibition of PfDHPS is not considered a significant mechanism of action for this class of quinoline compounds.

The translation of potent in vitro activity into in vivo efficacy is a crucial step in antimalarial drug development. Several analogs related to the this compound scaffold have demonstrated significant efficacy in murine models of malaria.

For example, a series of 6-chloro-7-methoxy-4(1H)-quinolones showed excellent efficacy in the Thompson test using Plasmodium berghei-infected mice, achieving a reduction in parasitemia of over 99% after six days of treatment. researchgate.net Other novel 4-aminoquinoline derivatives have been shown to cure BALB/c mice infected with P. berghei. nih.gov In another study, a lead compound from a series of quinolinepiperazinyl-aryltetrazoles effectively controlled parasite growth in P. berghei-infected mice, restricting the rise in parasitemia to approximately 10% and extending the median survival time to 28 days, compared to untreated controls. scispace.com Furthermore, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was found to be orally active and effective in rodent malaria models involving P. berghei, P. chabaudi, and P. yoelii.

In Vivo Antimalarial Efficacy of Quinoline Analogs in Murine Models

| Compound Class | Malaria Model | Observed Efficacy | Reference |

|---|---|---|---|

| 6-Chloro-7-methoxy-4(1H)-quinolones | Plasmodium berghei | >99% reduction in parasitemia after 6 days | researchgate.net |

| Novel 4-aminoquinoline derivatives | Plasmodium berghei | Cured infected mice | nih.gov |

| Quinolinepiperazinyl-aryltetrazole derivative | Plasmodium berghei | Limited parasitemia to ~10%; median survival of 28 days | scispace.com |

| N1-(7-chloro-4-quinolyl)-bis(aminopropyl)piperazine derivative | Plasmodium berghei | Cured infected mice | |

| Pyrrolizidinylmethyl 4-amino-7-chloroquinoline derivative | P. berghei, P. chabaudi, P. yoelii | Orally active and effective |

Inhibition of Parasitic Targets and Metabolic Pathways

Central Nervous System (CNS) Activities

The this compound scaffold has emerged as a versatile template in medicinal chemistry, giving rise to analogs with a wide spectrum of activities targeting the central nervous system. These compounds have been investigated for their ability to modulate key neurotransmitter receptors, inhibit enzymes implicated in neurodegeneration, and provide neuroprotection through mechanisms like iron chelation.

The metabotropic glutamate (B1630785) receptor 7 (mGlu7), a class C G protein-coupled receptor (GPCR), is widely expressed in brain regions associated with cognition and emotion. Its modulation, particularly through negative allosteric modulators (NAMs), has been explored as a potential therapeutic strategy for schizophrenia. frontiersin.orgnih.gov NAMs act by weakening the receptor's function, which can help counteract abnormal glutamatergic excitation. nih.gov

While the development of mGlu7 NAMs is an active area of research, studies have predominantly focused on other heterocyclic systems. For instance, compounds such as MMPIP (an isoxazolopyridinone) and ADX71743 (a benzoxazolone) have been investigated for their inverse agonist properties and antipsychotic-like activity. frontiersin.org More recently, a library of compounds based on a quinazolin-4-one chemotype was synthesized and evaluated, leading to the identification of selective mGlu7 NAMs with antipsychotic-like profiles in animal models. nih.govnih.gov Currently, there is limited published research specifically identifying analogs of this compound as potent and selective mGlu7 negative allosteric modulators.

Dopamine (B1211576) D2 and D3 receptors are key targets for therapies aimed at treating Parkinson's disease (PD). Analogs featuring the 4-(piperazin-1-yl)quinoline core have been developed as highly potent D2/D3 receptor agonists. In one notable study, researchers designed bifunctional molecules by incorporating an 8-hydroxyquinoline (B1678124) moiety into a dopamine agonist template, aiming to combine D2/D3 agonism with iron chelation capabilities. nih.gov

These hybrid compounds demonstrated high affinity for both D2 and D3 receptors. The introduction of different substituents allowed for the exploration of structure-activity relationships (SAR). For example, compounds with a 5-hydroxy-tetrahydronaphthalen moiety showed high affinity for both receptor subtypes. The affinity of these analogs highlights the potential of the quinoline-piperazine scaffold to generate potent dopaminergic agents. nih.govnih.gov

Table 1: Binding Affinities (Ki, nM) of Quinoline-Piperazine Analogs at Dopamine D2 and D3 Receptors

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine. nih.gov The quinoline nucleus is a recognized pharmacophore for cholinesterase inhibition, as its planar aromatic structure can engage in π-π stacking interactions within the enzyme's active site. researchgate.net

Recent studies on piperazine-quinoline hybrids have identified compounds with significant inhibitory activity against both AChE and BuChE. researchgate.netresearchgate.net In one study, a compound featuring a 4-chloroaniline (B138754) moiety and a 4-methoxybenzyl group displayed the most potent dual inhibitory activity. researchgate.net The structure-activity relationship revealed that substituents on both the aniline (B41778) and benzyl (B1604629) portions of the molecule significantly influence potency and selectivity. For instance, another analog demonstrated a 93-fold higher selectivity for BuChE over AChE, underscoring the tunability of this scaffold. researchgate.net

Table 2: Cholinesterase Inhibitory Activity (IC50, µM) of Piperazine-Quinoline Hybrids

Iron dysregulation and the resulting oxidative stress are strongly implicated in the pathology of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Consequently, molecules that can chelate excess iron in the brain represent a promising neuroprotective strategy. researchgate.netuni-konstanz.de The piperazine scaffold has been successfully used to design potent iron chelators. nih.govresearchgate.net Polysubstituted piperazine derivatives have been shown to provide sustained neuroprotection to dopaminergic neurons by preventing iron-induced neurotoxicity. nih.govresearchgate.net

The 4-(piperazin-1-yl)quinoline framework is particularly well-suited for creating multi-target-directed ligands that combine iron chelation with other beneficial activities. As mentioned previously, researchers have developed D2/D3 agonists that incorporate the 8-hydroxyquinoline moiety, a well-known iron-binding motif. nih.gov These bifunctional compounds can simultaneously alleviate motor symptoms through dopamine receptor agonism and reduce oxidative stress by sequestering excess iron, potentially slowing the progression of neurodegeneration. nih.gov Studies confirmed that these molecules chelate iron efficiently and exhibit potent antioxidant activity. nih.gov

Receptor Modulation and Ligand Binding Studies

Anti-inflammatory and Analgesic Activities

Neuroinflammation is a critical component of many CNS disorders and also plays a major role in peripheral inflammatory conditions. The quinoline-piperazine scaffold has demonstrated significant potential in developing potent anti-inflammatory and analgesic agents. tbzmed.ac.irtbzmed.ac.ir

A detailed investigation of a 7-chloro-4-(piperazin-1-yl)quinoline derivative revealed its promising therapeutic effects in both cellular and animal models of inflammation. tbzmed.ac.ir This compound was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein and genes in macrophages. tbzmed.ac.ir Furthermore, it suppressed the gene expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir

In vivo studies confirmed these anti-inflammatory effects. In a carrageenan-induced paw edema model in mice, the compound significantly reduced swelling compared to the control. tbzmed.ac.ir The analgesic properties were also evaluated, showing a potent effect in both peripheral (writhing test) and central (hot-plate test) models of pain, with an efficacy comparable to or greater than standard drugs like diclofenac (B195802) sodium and tramadol (B15222) hydrochloride, respectively. tbzmed.ac.irtbzmed.ac.ir

Table 3: Anti-inflammatory Effect of a 7-Chloro-4-(piperazin-1-yl)quinoline Analog in Carrageenan-Induced Paw Edema Model

Table of Mentioned Compounds

In Vitro and In Vivo Assessment in Inflammatory Models

The anti-inflammatory potential of quinoline derivatives, particularly those incorporating a piperazine moiety, has been a subject of significant investigation. A notable example is the study of 7-chloro-4-(piperazin-1-yl)quinoline derivatives. In an in vitro assessment using RAW 264.7 murine macrophage cells, a series of these compounds demonstrated a significant inhibitory effect on nitric oxide (NO) levels. tbzmed.ac.irtbzmed.ac.ir One particular derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, exhibited the most potent NO inhibitory activity. tbzmed.ac.irtbzmed.ac.ir

This promising in vitro activity prompted further in vivo evaluation. In a carrageenan-induced paw edema model in mice, the same compound demonstrated a significant reduction in paw swelling over time. tbzmed.ac.ir The percentage of edema inhibition was recorded at 34%, 50%, and 64% at 1, 2, and 3 hours post-carrageenan administration, respectively. tbzmed.ac.ir This anti-inflammatory effect was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. tbzmed.ac.ir These findings highlight the potential of the 4-(piperazin-1-yl)quinoline scaffold as a basis for the development of new anti-inflammatory agents.

Modulation of Inflammatory Mediators (e.g., iNOS, COX-2)

The anti-inflammatory effects of this compound analogs are closely linked to their ability to modulate key inflammatory mediators. The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandins (B1171923) by cyclooxygenase-2 (COX-2) are critical events in the inflammatory cascade. researchgate.net

Research has shown that the potent anti-inflammatory activity of certain 4-(piperazin-1-yl)quinoline derivatives is mediated through the suppression of these enzymes. For instance, the compound 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone was found to inhibit the protein expression of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. tbzmed.ac.irtbzmed.ac.ir Furthermore, this compound also led to a significant decrease in the gene expression levels of COX-2, as well as other pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.irresearchgate.net

The in vivo anti-inflammatory effects observed in animal models also correlated with the inhibition of these mediators. tbzmed.ac.ir Mice treated with the aforementioned compound showed a significant reduction in serum levels of both NO and COX-2 following an inflammatory challenge. tbzmed.ac.irtbzmed.ac.ir This dual inhibition of iNOS and COX-2 pathways is a desirable characteristic for anti-inflammatory agents, and the quinoline scaffold has been identified as a promising framework for developing such inhibitors. nih.gov

Antimicrobial and Antiparasitic Activities

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 4-(piperazin-1-yl)quinoline have demonstrated a broad range of antibacterial activities, with varying efficacy against Gram-positive and Gram-negative bacteria. The structural modifications on the quinoline and piperazine rings play a crucial role in determining the antibacterial spectrum and potency. nih.gov

Several studies have reported promising activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and tested, with one compound exhibiting potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov Other 4-piperazinylquinoline compounds have shown MIC values in the range of 3.9–7.8 μM against S. aureus. nih.gov Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position have also maintained potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The activity against Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, appears to be more variable. While some 4-piperazinylquinoline hybrids have shown noteworthy MIC values between 3–12 μM against these strains, others have displayed no significant activity. nih.gov The difference in membrane composition between Gram-negative and Gram-positive bacteria is considered a key factor for this observed selectivity. nih.gov For instance, certain 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives showed stronger bactericidal effects against Gram-negative species. nih.gov

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives | Staphylococcus aureus | 10 μM | nih.gov |

| 4-piperazinylquinoline hybrids | S. aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli | 3.9–7.8 μM | nih.gov |

| 4-piperazinylquinoline with 1,3,5-triazine (B166579) side portion | S. aureus, P. aeruginosa, E. coli | 3–12 μM | nih.gov |

| 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives | Ciprofloxacin-resistant P. aeruginosa (CRPA) | 16 μg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | E. coli | 4 μg/mL | mdpi.com |

Antimycobacterial Efficacy

The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents. nih.gov The incorporation of a piperazine moiety has led to the discovery of potent antimycobacterial compounds. A study involving the synthesis and evaluation of piperazinyl-benzothiazinone-based quinoline hybrids identified numerous compounds with substantial activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov

Out of thirty synthesized hybrids, twenty-four exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1 µg/mL. nih.gov These potent compounds were further tested against clinical isolates of drug-resistant Mtb strains and demonstrated equipotent inhibition with MIC values in the range of 0.03-0.25 µg/mL. nih.gov A lead compound from this series also exhibited concentration-dependent bactericidal activity, capable of completely eliminating Mtb bacilli within seven days at a concentration ten times its MIC. nih.gov

Other quinoline derivatives have also shown moderate to good antitubercular activity, with some compounds demonstrating activity comparable to the standard drug pyrazinamide. nih.gov The structure-activity relationship studies suggest that substitutions at various positions of the quinoline ring can significantly influence the antimycobacterial potency. nih.gov

| Compound Class | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Piperazinyl-benzothiazinone-based quinoline hybrids | Mycobacterium tuberculosis H37Rv | 0.06-1 µg/mL | nih.gov |

| Piperazinyl-benzothiazinone-based quinoline hybrids | Drug-resistant Mtb strains | 0.03-0.25 µg/mL | nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | M. tuberculosis H37Rv | 9.2–106.4 µM | nih.gov |

Antiviral Potential, Including Anti-HIV Activity

Quinoline derivatives have been identified as a promising class of compounds with significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.gov Their mechanism of action often involves the inhibition of key viral enzymes required for replication. nih.gov

Several studies have focused on designing quinoline-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such study reported a series of quinoline derivatives that were designed and synthesized to interact with the allosteric site of the HIV reverse transcriptase protein. One of the synthesized compounds demonstrated prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov

In addition to inhibiting reverse transcriptase, quinoline analogs can also target other stages of the HIV life cycle. A series of isoquinoline-based compounds were developed as CXCR4 antagonists. mdpi.com CXCR4 is a coreceptor that facilitates the entry of T-tropic HIV into T-lymphocytes. mdpi.com These compounds showed excellent activity in CXCR4 affinity and antagonism assays, translating to potent anti-HIV activity, with some analogs displaying low nanomolar efficacy. mdpi.com Another quinoline derivative has been found to inhibit the activity of HIV-1 ribonuclease H (RNase H), acting in the early stages of viral replication. nih.gov

| Compound Class/Derivative | Target/Mechanism | Virus | Activity | Reference |

|---|---|---|---|---|

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | HIV-1, HIV-2 | Selectivity Index (SI) = 2.65 (HIV-1), 2.32 (HIV-2) | nih.gov |

| Isoquinoline-based CXCR4 antagonists | CXCR4 coreceptor antagonist | HIV | Low nanomolar activity | mdpi.com |

| 7-isopropoxy-8-(naphthalen-1-yl)quinoline | HIV-1 ribonuclease H (RNase H) inhibitor | HIV-1 | IC50 = 4.7 - 8.9 μM | nih.gov |

| 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide | Inhibition of virus replication | Human coronavirus OC-43 | IC50 = 3.1 μM | mdpi.com |

Antiamoebic and Antiprotozoal Effects

The quinoline nucleus is a key pharmacophore in several drugs used to treat protozoal infections. rsc.org Research into novel antiamoebic agents has explored various heterocyclic compounds, with quinoline derivatives showing significant promise. rsc.org The development of new treatments for amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is crucial due to the limitations of current therapies. rsc.org

While specific studies focusing solely on this compound for antiamoebic activity are limited in the provided search results, the broader class of quinoline and pyrazoline hybrids have been reported to possess potent antiamoebic activity. rsc.org The hybridization of different pharmacophores, a common strategy in drug design, has been applied to develop new antiprotozoal agents. Pyrazole and its derivatives, for instance, are known to exhibit significant antiamoebic activity. researchgate.net The combination of such moieties with the quinoline scaffold represents a viable approach for discovering new compounds to combat amoebiasis. The current drugs used for treating amoebiasis, such as metronidazole, are themselves heterocyclic compounds, underscoring the importance of this chemical class in antiparasitic drug discovery. researchgate.net

Other Pharmacological Profiles

The versatile scaffold of this compound has been the subject of investigation for various other pharmacological activities beyond its well-known applications. Researchers have explored its potential in antifungal and antidiabetic therapies, as well as its role in sirtuin inhibition, revealing a broad spectrum of biological activities associated with its analogs.

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. In this context, the quinoline nucleus, particularly when combined with a piperazine moiety, has shown promise. Although direct studies on the antifungal activity of this compound analogs are limited, research on structurally related 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives provides valuable insights into the potential of this scaffold.

A series of these analogs were synthesized and evaluated for their ability to inhibit chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity, and for their direct antifungal activity against various pathogenic fungi. nih.gov Several compounds demonstrated significant inhibitory activity against chitin synthase, with some exhibiting potency greater than the standard inhibitor, Polyoxin B. nih.gov

Notably, compounds 4a and 4c displayed excellent chitin synthase inhibition with IC₅₀ values of 0.10 mM and 0.15 mM, respectively, surpassing that of Polyoxin B (IC₅₀ = 0.18 mM). nih.gov Furthermore, these compounds were tested for their in vitro antifungal efficacy against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. Compounds 4a , 4i , and 4j were found to be the most potent against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, which is comparable to Polyoxin B. nih.gov The study also highlighted that these compounds exhibited selective antifungal activity with minimal antibacterial effects. nih.gov

Table 1: Chitin Synthase Inhibition and Antifungal Activity of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one Analogs

| Compound | R Group | Chitin Synthase IC₅₀ (mM) | Antifungal Activity (MIC in μg/mL) vs. C. albicans |

|---|---|---|---|

| 4a | H | 0.10 | 32 |

| 4c | 4-Fluorobenzoyl | 0.15 | >128 |

| 4h | 2,4-Dichlorobenzoyl | 0.38 | 64 |

| 4i | 4-Chlorobenzoyl | 0.36 | 32 |

| 4j | 4-Methylbenzoyl | 0.47 | 32 |

| 4k | 4-Methoxybenzoyl | 0.47 | 64 |

| 4n | 4-Trifluoromethylbenzoyl | 0.37 | 64 |

| Polyoxin B | - | 0.18 | 32 |

Data sourced from: Bioorganic & Medicinal Chemistry Letters nih.gov

Antidiabetic Potential

The management of type 2 diabetes mellitus often involves the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4) to control postprandial hyperglycemia. Analogs of 4-(piperazin-1-yl)quinoline have emerged as promising candidates in this area.

α-Glucosidase Inhibition

A recent study focused on the synthesis of thiosemicarbazide-linked quinoline-piperazine derivatives and evaluated their α-glucosidase inhibitory activity. nih.gov The findings revealed that the nature and position of substituents on the aryl ring attached to the thiosemicarbazide (B42300) moiety significantly influenced the inhibitory potency. nih.gov Among the synthesized compounds, the derivative with a 2,5-dimethoxy phenyl substitution (7j ) was the most potent, exhibiting an IC₅₀ value of 50.0 µM. This represents a fifteen-fold increase in activity compared to the standard drug, acarbose (B1664774). nih.gov In contrast, a single methoxy group at the 4-position of the phenyl ring resulted in poor activity. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Thiosemicarbazide-Linked Quinoline-Piperazine Derivatives

| Compound | Aryl Substituent | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| 7j | 2,5-Dimethoxyphenyl | 50.0 |

| Acarbose | - | >750 |

Data sourced from: Scientific Reports nih.gov

Another study designed a series of quinoline-piperazine-acetamide derivatives as potential α-glucosidase inhibitors. The most active compound in this series featured a benzyl substituent and demonstrated an IC₅₀ value of 280.0 µM, which was superior to the standard, acarbose (IC₅₀ = 750.7 µM). doi.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing incretin (B1656795) levels. Research has identified a 7-chloro-4-(piperazin-1-yl)quinoline derivative, specifically 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine, as a DPP-4 inhibitor. nih.gov This compound displayed an IC₅₀ of 3.73 μM and showed moderate antihyperglycemic activity in comparison to sitagliptin. nih.gov The study suggests that this scaffold holds potential for further development of novel DPP-4 inhibitors. nih.gov

Sirtuin Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that are involved in various cellular processes, and their modulation has been considered a therapeutic strategy for several diseases. Currently, there is a lack of direct scientific literature reporting the evaluation of this compound analogs as sirtuin inhibitors.

However, unrelated studies have identified other piperazine-containing scaffolds as inhibitors of sirtuins. For instance, a series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives were discovered as a new class of SIRT6 inhibitors. bohrium.com The most potent compound from this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, exhibited an IC₅₀ value of 4.93 μM against SIRT6. bohrium.com While the core structure is different, these findings suggest that the substituted piperazine moiety can be a key pharmacophore for interacting with sirtuin enzymes. This may open a potential, yet unexplored, avenue for the future design and investigation of this compound analogs as sirtuin inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Conformational Analysis and Stereochemical Impact on Biological Activity

The spatial arrangement of the quinoline (B57606) and piperazine (B1678402) rings is a key determinant of biological activity. In analogous structures, such as 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the piperazinyl ring typically adopts a stable chair conformation. mdpi.compreprints.org This ring is oriented at a significant dihedral angle relative to the planar quinoline moiety. mdpi.compreprints.org This specific three-dimensional geometry influences how the molecule fits into the binding pockets of biological targets. While detailed conformational analysis of 7-Methoxy-4-(piperazin-1-yl)quinoline itself is not extensively documented in the provided literature, the principles from closely related structures suggest a similar non-planar arrangement is likely.

Stereochemistry can also play a critical role. Studies on other complex heterocyclic molecules have shown that different stereoisomers can have vastly different biological activities. For example, in the case of 3-Br-acivicin isomers, the natural (5S, αS) configuration was found to be significantly more potent against P. falciparum than its enantiomers and diastereoisomers, suggesting that stereochemistry is crucial for recognition by cellular transporters or targets. nih.gov This highlights that if chiral centers were introduced into the this compound scaffold, the stereochemical configuration would likely have a profound impact on its biological profile.

Positional and Substituent Effects on the Quinoline Nucleus

The quinoline nucleus serves as the foundational scaffold, and its biological activity is heavily modulated by the nature and position of its substituents.

The methoxy (B1213986) group at the 7-position of the quinoline ring plays a significant role in modulating the electronic properties and biological activity of the molecule. As an electron-donating group, it can influence the reactivity and binding affinity of the entire scaffold. nih.govnih.gov

The 4-aminoquinoline (B48711) framework is a well-established pharmacophore in medicinal chemistry, recognized for its utility in developing drugs for a range of diseases. mdpi.compreprints.org The attachment of a piperazine ring at the C-4 position is a common strategy in molecular hybridization, which combines two or more pharmacophores to create new entities with enhanced or novel activities. researchgate.net

The introduction of a substituent at the C-4 position of the quinoline ring can significantly boost a compound's potency. orientjchem.org The quinoline-piperazine hybrid scaffold has attracted considerable attention in antimicrobial research, demonstrating activity against a variety of pathogens. researchgate.net This suggests that the 4-(piperazin-1-yl) moiety is not merely a linker but an integral component of the pharmacophore, contributing directly to the molecule's biological profile and providing a versatile point for further modification.

Modulation of the Piperazine Ring for Enhanced Activity and Selectivity

The piperazine ring is a "privileged structure" in drug design, often incorporated into molecules to improve their physicochemical and pharmacokinetic properties, such as solubility and bioavailability. mdpi.com It also serves as a highly adaptable point for chemical modification to fine-tune biological activity and selectivity.

SAR investigations have repeatedly shown that substituents on the distal nitrogen of the piperazine ring are critical for inhibitory activity. nih.gov The nature of this substituent can dramatically alter the compound's potency and target specificity. For instance, in a series of mTOR inhibitors, adding an acyl group to the piperazine nitrogen resulted in a significant improvement in cellular potency, which was rationalized by the potential formation of an additional hydrogen bond with the target enzyme. nih.gov Similarly, studies on vindoline (B23647) derivatives demonstrated that attaching various substituted piperazines led to compounds with potent and selective anticancer activity. mdpi.com

The following table summarizes SAR findings from various studies on quinoline-piperazine and related scaffolds, illustrating the impact of piperazine modulation on anticancer activity.

| Base Scaffold | Piperazine N-Substituent | Target/Cell Line | Activity (IC₅₀) |

| Deoxypodophyllotoxin Analog | 4-methylpiperazine | PC3 | 1.05 µM nih.gov |

| Quinoline-based mTOR inhibitor | None | mTOR (cellular) | ~13-fold weaker than acylated version nih.gov |

| Quinoline-based mTOR inhibitor | Propionyl | mTOR (cellular) | Potent (single-digit nM) nih.gov |

| Vindoline Derivative | 1-(4-trifluoromethyl)benzyl | Colon Cancer (KM12) | -84.40% growth mdpi.com |

| Vindoline Derivative | 1-bis(4-fluorophenyl)methyl | Leukemia (MOLT-4) | -98.81% growth mdpi.com |

This table is interactive. You can sort and filter the data to explore the structure-activity relationships.

Relationship Between Structural Features and Target Affinity/Specificity

The specific arrangement of functional groups on the this compound scaffold dictates its binding affinity and selectivity for biological targets. Molecular modeling and docking studies on analogous compounds provide valuable insights into these interactions at an atomic level.

For quinoline-based kinase inhibitors, specific interactions are consistently observed:

Hydrogen Bonding : The nitrogen atom within the quinoline ring is often a critical hydrogen bond acceptor. In models of mTOR inhibitors, this nitrogen forms a hydrogen bond with a key tyrosine residue (Tyr2225) in the ATP-binding site. nih.gov For PI3K/mTOR inhibitors, a similar hydrogen bond with a valine residue (Val2240) is noted as being important for stabilizing the complex. nih.gov

Hydrophobic and π-π Interactions : The planar, aromatic quinoline core frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp2239) and tyrosine within the target's binding pocket. nih.gov

Piperazine Moiety Orientation : The piperazine substituent and its modifications typically orient towards the solvent-exposed region of the binding site or a secondary pocket. nih.gov This positioning allows for the introduction of various substituents to enhance potency and selectivity without disrupting the core binding interactions of the quinoline scaffold.

These interactions collectively determine the compound's affinity for its target. The 7-methoxy group can further influence these interactions by modulating the electron density of the ring system and potentially forming its own hydrogen bonds or van der Waals contacts.

Structure-Property Relationships Governing Biological Performance

The piperazine moiety is particularly important for improving a molecule's SPR profile. It is a basic group that can be protonated at physiological pH, which generally enhances aqueous solubility—a key factor for oral bioavailability. mdpi.com However, modifications to the scaffold can have complex effects on these properties. For example, in a study of nucleozin (B1677030) analogs, which also contain a piperazine ring, the introduction of a methylene (B1212753) bridge decreased aqueous solubility (lower logS), while other modifications slightly increased it. plos.org

Lipophilicity, often measured as logP, is another critical parameter. It must be balanced to allow for both sufficient solubility and the ability to cross biological membranes. Substituents on both the quinoline and piperazine rings can be used to modulate lipophilicity. For instance, the addition of halogen atoms like fluorine can increase lipophilicity and has been associated with enhanced biological properties. nih.gov Therefore, the strategic modification of the this compound structure allows for the fine-tuning of its solubility and lipophilicity, which is essential for optimizing its journey from administration to its biological target.

Computational Studies and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between a ligand and its target protein at the atomic level. For quinoline (B57606) derivatives, docking studies have been instrumental in explaining their inhibitory mechanisms against various biological targets, particularly protein kinases, which are crucial in cancer signaling pathways.

Research on analogs has shown that the quinoline core often anchors the molecule within the ATP-binding pocket of kinases. For instance, docking studies of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) revealed that the quinoline ring forms key hydrogen bonds with hinge region residues like Cys919. nih.gov The piperazine (B1678402) linker and its terminal substituents explore deeper regions of the binding pocket, forming additional interactions that determine the compound's potency and selectivity. nih.gov These simulations allow researchers to visualize how modifications, such as the methoxy (B1213986) group at the 7-position, might influence binding affinity and orientation.

Below is a table summarizing typical findings from docking studies on various quinoline derivatives against common cancer targets.

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Quinazoline-based | EGFR (1M17) | -10.1 | Met793, Leu718, Cys797 |

| Quinoxaline-piperazine | c-Kit (1T46) | -8.5 to -9.8 | Cys673, Thr670, Asp810 |

| Quinoline-bis-chalcone | PI3Kα (4JPS) | -9.2 | Val851, Lys802, Asp933 |

This table is illustrative and compiles representative data from studies on various quinoline-based compounds to demonstrate the application of molecular docking. nih.govnih.govunf.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. For quinoline derivatives, both 2D and 3D-QSAR studies have been successfully developed to understand the structural requirements for various activities, including anticancer and antimicrobial effects. nih.govnih.gov

In a typical QSAR study, molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for a series of analogs. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a predictive equation. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. nih.govnih.gov These maps provide intuitive guidance for structural modifications to enhance biological potency.

The statistical robustness of a QSAR model is critical for its predictive power. Key validation metrics are summarized in the table below, based on a representative study of quinoline derivatives. nih.gov

| Parameter | Description | Typical Value |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.9 |

| q² or r²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.6 |

| r²pred (External Validation r²) | Measures the predictive ability on an external test set. | > 0.7 |

This table presents typical statistical validation parameters for robust QSAR models based on studies of quinoline analogs. nih.gov

In Silico Predictions of Biological Activities and Binding Affinities

Beyond specific target interactions, computational tools can predict a compound's broader biological profile and its potential as a drug candidate. This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For compounds like 7-Methoxy-4-(piperazin-1-yl)quinoline, in silico ADMET prediction is a crucial first step to identify potential liabilities, such as poor oral bioavailability or potential for causing adverse effects. unipa.it

Various computational models and rules, like Lipinski's Rule of Five, are used to assess "drug-likeness." These rules evaluate parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on 4-piperazinylquinoline derivatives have shown that this scaffold generally provides a good balance between lipophilicity and hydrophilicity, which is favorable for good pharmacokinetic properties. unipa.it Furthermore, predictions can indicate whether a compound is likely to be a substrate for efflux pumps like P-glycoprotein, which can impact bioavailability and drug resistance. unipa.it

The table below shows a sample of in silico predicted ADMET properties for a series of hypothetical quinoline derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted GI Absorption |

| Derivative A | 420.5 | 3.8 | 1 | 5 | High |

| Derivative B | 485.6 | 4.5 | 2 | 6 | High |

| Derivative C | 530.2 | 5.2 | 3 | 7 | Low |

This table is illustrative of the types of ADMET parameters predicted for drug discovery projects involving quinoline derivatives. researchgate.netbenthamdirect.comnih.gov

Computational Chemistry Approaches in Lead Optimization

Lead optimization is the process of refining a promising hit compound into a clinical candidate with optimal potency, selectivity, and pharmacokinetic properties. Computational chemistry is indispensable in this phase. Insights gained from molecular docking and QSAR studies on quinoline analogs are used to guide synthetic chemistry efforts. nih.gov

For example, if docking simulations show a vacant hydrophobic pocket near the 7-position of the quinoline ring, chemists might synthesize analogs with different lipophilic groups at that position to enhance binding affinity. Similarly, if QSAR contour maps indicate that a hydrogen bond donor is favored at the end of the piperazine chain, various amine-containing groups can be introduced. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of improved compounds. Density Functional Theory (DFT) can also be employed to calculate the electronic properties and reactivity of derivatives, providing deeper insights into their stability and interaction potential.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to rapidly screen large databases of virtual compounds. nih.govpusan.ac.kr

This process, known as virtual screening, can identify novel chemical scaffolds that fit the pharmacophore and are therefore likely to be active. For quinoline-based inhibitors, pharmacophore models have been successfully generated and used to find new potential anticancer agents. nih.govscienceopen.com A typical pharmacophore for a kinase inhibitor based on the quinoline scaffold would include features corresponding to the key interactions in the ATP binding site.

The table below outlines the common features of a pharmacophore model generated for a series of cytotoxic quinoline derivatives. nih.gov

| Pharmacophore Feature | Description | Number of Features |

| Aromatic Ring (R) | Represents the quinoline core and other aromatic substituents. | 3 |

| Hydrogen Bond Acceptor (A) | Represents nitrogen or oxygen atoms capable of accepting H-bonds. | 3 |

| Hydrogen Bond Donor (D) | Represents groups like -NH or -OH that can donate H-bonds. | 0 |

| Hydrophobic Group (H) | Represents non-polar regions of the molecule. | 0 |

This table describes a sample six-point pharmacophore model (AAARRR) developed for quinoline-based tubulin inhibitors. nih.gov

Preclinical Pharmacological Considerations of 7 Methoxy 4 Piperazin 1 Yl Quinoline Analogs

Pharmacokinetic (PK) Profile in Preclinical Models

The journey of a drug candidate from administration to its site of action and subsequent elimination is a critical determinant of its therapeutic potential. For analogs of 7-methoxy-4-(piperazin-1-yl)quinoline, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount.

Absorption and Distribution Characteristics